N-(2-Acetylphenyl)cyclohexanecarboxamide
Description
N-(2-Acetylphenyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexanecarbonyl group attached to a 2-acetylphenylamine moiety. The acetyl group's position on the phenyl ring significantly influences electronic and steric properties, impacting reactivity and biological interactions.
Properties
CAS No. |
433214-46-1 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32g/mol |
IUPAC Name |
N-(2-acetylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H19NO2/c1-11(17)13-9-5-6-10-14(13)16-15(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,18) |
InChI Key |
SRXACQBPSXWUNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2 |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Radiolabeled Serotonin Receptor Ligands
18F-Mefway and 18F-FCWAY are fluorinated cyclohexanecarboxamide derivatives used for positron emission tomography (PET) imaging of serotonin 1A (5-HT₁A) receptors:
Key Insight : The fluoromethyl group in 18F-Mefway enhances metabolic stability compared to 18F-FCWAY, making it superior for prolonged imaging .
Thiourea-Carboxamide Hybrids
Thiourea derivatives of cyclohexanecarboxamide (e.g., H2L1–H2L9 ) exhibit diverse applications:
Key Insight: The thiourea moiety introduces soft sulfur donor atoms, enabling metal coordination and modulating bioactivity .
Coumarin and Azepinone Derivatives
Key Insight: Rigid aromatic systems (e.g., coumarin) enhance fluorescence, while azepinone rings influence solid-state packing via N–H⋯O interactions .
Aliphatic and Bulky Substituents
Key Insight : Bulky substituents like adamantane improve metabolic stability, while linear alkyl chains enhance solubility .
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